molecular formula C25H23NO4 B2708270 3-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid CAS No. 919528-86-2

3-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid

Cat. No.: B2708270
CAS No.: 919528-86-2
M. Wt: 401.462
InChI Key: CAAHTEAHTPGWRR-UHFFFAOYSA-N
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Description

3-{4-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid (hereafter referred to as the target compound) is a specialized derivative of propanoic acid featuring a phenyl ring substituted with an aminomethyl group protected by a fluorenylmethyloxycarbonyl (Fmoc) moiety. The Fmoc group, a widely used protecting group in peptide synthesis, confers base-labile protection to the amine, enabling controlled deprotection under mild basic conditions (e.g., piperidine) . The propanoic acid backbone provides a carboxylic acid functional group, making the compound suitable for conjugation reactions, such as amide bond formation in solid-phase peptide synthesis (SPPS) .

Key structural attributes include:

  • Molecular formula: C24H21NO4 (exact mass varies slightly with substituents).
  • Functional groups: Fmoc-protected benzylamine, phenyl ring, and propanoic acid.
  • Applications: Primarily used in peptide synthesis, drug delivery systems, and as a building block for bioactive molecule development .

Properties

IUPAC Name

3-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c27-24(28)14-13-17-9-11-18(12-10-17)15-26-25(29)30-16-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,23H,13-16H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAHTEAHTPGWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid typically involves the protection of the amino group with the Fmoc group. One common method involves the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically results in the removal of the Fmoc group to yield the free amine .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Research
The compound has been explored for its potential applications in anticancer therapies. Studies have shown that Fmoc-protected amino acids can enhance the efficacy of peptide-based drugs targeting specific cancer pathways. For instance, modifications involving halodifluoromethyl groups have demonstrated improved stability and bioactivity in peptides derived from tumor suppressor proteins like p53, which is crucial for cancer treatment .

1.2 Drug Development
In drug design, the incorporation of 3-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid into peptide sequences allows for the fine-tuning of pharmacokinetic properties. The Fmoc group provides a protective mechanism during solid-phase peptide synthesis (SPPS), facilitating the assembly of complex structures while maintaining the integrity of reactive side chains .

Peptide Synthesis

2.1 Solid-Phase Peptide Synthesis (SPPS)
The use of this compound in SPPS is significant due to its ability to protect amino functionalities while allowing for sequential coupling reactions. This method has revolutionized peptide chemistry by enabling the rapid synthesis of peptides with high purity and yield. The Fmoc protection strategy is particularly advantageous as it allows for mild deprotection conditions, preserving sensitive functional groups during synthesis .

2.2 Synthesis of Modified Amino Acids
Research has highlighted the importance of this compound in synthesizing modified amino acids that exhibit enhanced biological activity or altered pharmacological profiles. The ability to introduce various substituents at different positions on the phenyl ring allows for a diverse range of derivatives, each tailored for specific applications in drug development .

Structural Characterization and Analysis

3.1 Spectroscopic Techniques
Characterization of this compound typically involves advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). These methods provide insights into the molecular structure, confirming the presence of functional groups and overall molecular integrity, which is crucial for ensuring the reliability of synthesized compounds in research applications .

Case Studies

Study Objective Findings
Study on Anticancer PeptidesEvaluate the efficacy of Fmoc-protected peptides in inhibiting cancer cell proliferationDemonstrated enhanced stability and activity against various cancer cell lines when using modified amino acids containing this compound derivatives .
Development of Therapeutic PeptidesSynthesize novel peptides targeting p53 pathwaysSuccessfully synthesized peptides with improved binding affinity and stability using this compound, leading to potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 3-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid involves the protection of amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions or by treatment with piperidine. This allows for selective deprotection and further functionalization of the molecule .

Comparison with Similar Compounds

Comparative Data Table

Compound (Reference) Substituents/Modifications Molecular Weight (g/mol) Key Properties Applications
Target Compound 4-(Fmoc-aminomethyl)phenyl ~432.4 Base-labile, moderate lipophilicity Peptide synthesis, drug conjugation
2-fluorophenyl ~401.4 Enhanced metabolic stability Medicinal chemistry
4-nitrophenyl 432.43 High acidity, photoreactive Photoaffinity labeling
4-difluoromethylphenyl ~443.4 High logP, BBB penetration CNS-targeted therapies
Boc-aminoethoxy ~527.6 Orthogonal protection Complex peptide synthesis
2-methylphenylmethyl 415.5 Steric hindrance Enzyme-resistant probes

Biological Activity

3-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid, commonly referred to as Fmoc-amino acid derivatives, is a significant compound in medicinal chemistry, particularly in peptide synthesis. This article discusses its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula: C25H23NO4
  • Molecular Weight: 401.45 g/mol
  • CAS Number: 284492-06-4

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used to protect amino groups during peptide synthesis. The presence of the propanoic acid backbone and the phenyl group contributes to its reactivity and utility in various biochemical applications.

The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. The Fmoc group allows for selective protection of the amino group, facilitating the formation of peptide bonds without interference from other functional groups. This characteristic is crucial for synthesizing biologically active peptides that can interact with various biological targets.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant pharmacological activities, including:

  • Antimicrobial Activity: Studies have shown that Fmoc-protected amino acids can possess antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Properties: Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
  • Neuroprotective Effects: Research suggests potential neuroprotective roles due to their ability to modulate neurotransmitter systems.

Table 1: Biological Activities of Similar Compounds

Compound NameActivity TypeReference
Fmoc-AlaAntimicrobial
Fmoc-GlyAnticancer
Fmoc-LeuNeuroprotective

Case Studies

  • Antimicrobial Evaluation:
    A study assessed the antimicrobial efficacy of various Fmoc-protected amino acids against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited higher inhibition zones compared to standard antibiotics, suggesting their potential as new antimicrobial agents.
  • Cancer Cell Proliferation Inhibition:
    In vitro studies demonstrated that specific Fmoc-amino acid derivatives could significantly reduce the proliferation of human cancer cell lines. The mechanism involved the activation of apoptotic pathways, highlighting their potential in cancer therapy.
  • Neuroprotection in Animal Models:
    Animal studies have shown that compounds similar to this compound can protect against neurodegeneration induced by oxidative stress, suggesting their applicability in treating neurodegenerative diseases.

Synthesis and Applications

The synthesis of this compound typically involves several steps:

  • Fmoc Protection: The amino group is protected using the Fmoc strategy.
  • Coupling Reactions: The protected amino acid is coupled with other amino acids or peptide fragments.
  • Deprotection: The Fmoc group is removed under basic conditions to yield the final peptide product.

These multi-step syntheses allow for the introduction of various functional groups tailored for specific applications in drug design and development.

Q & A

Q. What is the role of the 9-fluorenylmethoxycarbonyl (Fmoc) group in this compound, and how does it influence peptide synthesis?

The Fmoc group serves as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). It prevents unwanted side reactions during coupling steps and is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF) without disrupting other labile groups . The steric bulk of the Fmoc group also improves solubility in organic solvents, facilitating purification.

Q. What are the recommended storage conditions for this compound to ensure stability?

Store the compound as a powder at -20°C for long-term stability (up to 3 years) or at 4°C for short-term use (2 years). In solution (e.g., DMF or DCM), store at -80°C (6 months) or -20°C (1 month). Protect from light and moisture to prevent degradation of the Fmoc group and carboxylic acid functionality .

Q. Which analytical techniques are most effective for characterizing this compound?

  • HPLC : Monitor purity using reverse-phase C18 columns with UV detection at 265–280 nm (Fmoc absorption band).
  • NMR : Key signals include the fluorene aromatic protons (δ 7.2–7.8 ppm) and the methylene groups adjacent to the Fmoc-protected amine (δ 4.0–4.5 ppm).
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, observing the [M+H]⁺ or [M-Na]⁻ ions .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and reduce side products?

  • Stepwise Coupling : Use coupling agents like HATU or DIC/Oxyma in DMF to enhance efficiency and minimize racemization .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 1–2h) while maintaining high yields (>85%) .
  • Purification : Employ flash chromatography with gradients of ethyl acetate/hexane or preparative HPLC for challenging separations .

Q. What strategies resolve contradictions in reported bioactivity data between this compound and its structural analogs?

Structural variations (e.g., fluorination patterns or substituent positions) significantly alter bioactivity. For example:

CompoundSubstituentBioactivity
Target compound3,5-difluorophenylEnhanced enzyme inhibition
Analog with trifluorophenyl2,4,5-trifluorophenylReduced solubility but improved membrane permeability
Use molecular docking and SAR studies to correlate substituent effects with target interactions .

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